molecular formula C17H12BrN3O B2968511 6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide CAS No. 2305454-03-7

6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide

Cat. No. B2968511
CAS RN: 2305454-03-7
M. Wt: 354.207
InChI Key: RRVYXNAWLBYMFY-UHFFFAOYSA-N
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Description

6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has a bromine atom and a phenyl group attached to it.

Mechanism of Action

The mechanism of action of 6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of protein kinases, which are enzymes that are involved in the regulation of various cellular processes. By inhibiting the activity of protein kinases, 6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide may disrupt the signaling pathways that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide are not fully understood. However, it has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been shown to have potential use as a photosensitizer in photodynamic therapy. Additionally, it has been tested for its potential use as an inhibitor of protein kinases, which are involved in various cellular processes.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide is its potential use as an anticancer agent. It has been shown to have activity against various cancer cell lines and may have potential use in the development of new cancer therapies. Additionally, it has been tested for its potential use as a photosensitizer in photodynamic therapy. However, one of the limitations of 6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide. One potential direction is the development of new cancer therapies that incorporate this compound. Additionally, further studies are needed to fully understand the mechanism of action of 6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide and its potential use as an inhibitor of protein kinases. Further studies are also needed to investigate the potential use of this compound as a photosensitizer in photodynamic therapy. Finally, studies are needed to investigate the potential use of this compound in other areas, such as drug development and chemical synthesis.

Synthesis Methods

The synthesis of 6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide involves several steps. The starting material is 2-bromo-3-nitropyridine, which is reacted with phenylboronic acid in the presence of a palladium catalyst to obtain 3-phenylpyridin-2-yl)pyridine-2-carboxylic acid. The carboxylic acid is then converted to the carboxamide by reacting it with ammonia in the presence of a dehydrating agent. Finally, the bromine atom is introduced by reacting the carboxamide with bromine.

Scientific Research Applications

6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. Additionally, it has been tested for its potential use as an inhibitor of protein kinases, which are involved in various cellular processes.

properties

IUPAC Name

6-bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O/c18-15-10-4-9-14(20-15)17(22)21-16-13(8-5-11-19-16)12-6-2-1-3-7-12/h1-11H,(H,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVYXNAWLBYMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)NC(=O)C3=NC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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